[(4-Chloro-3-propoxyphenyl)sulfonyl](3-hydroxyphenyl)amine
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Overview
Description
[(4-Chloro-3-propoxyphenyl)sulfonyl](3-hydroxyphenyl)amine is a chemical compound with the molecular formula C12H10ClNO3S It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-propoxyphenyl)sulfonyl](3-hydroxyphenyl)amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-hydroxyaniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with 3-propoxybenzene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-propoxyphenyl)sulfonyl](3-hydroxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
[(4-Chloro-3-propoxyphenyl)sulfonyl](3-hydroxyphenyl)amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-propoxyphenyl)sulfonyl](3-hydroxyphenyl)amine involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic processes in microorganisms, leading to their death or growth inhibition. The compound may also interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide: Lacks the propoxy group present in [(4-Chloro-3-propoxyphenyl)sulfonyl](3-hydroxyphenyl)amine.
Uniqueness
This compound is unique due to the presence of both the sulfonamide and propoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
914245-80-0 |
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Molecular Formula |
C15H16ClNO4S |
Molecular Weight |
341.8g/mol |
IUPAC Name |
4-chloro-N-(3-hydroxyphenyl)-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO4S/c1-2-8-21-15-10-13(6-7-14(15)16)22(19,20)17-11-4-3-5-12(18)9-11/h3-7,9-10,17-18H,2,8H2,1H3 |
InChI Key |
DUBZZRJUEAREHF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)O)Cl |
Origin of Product |
United States |
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